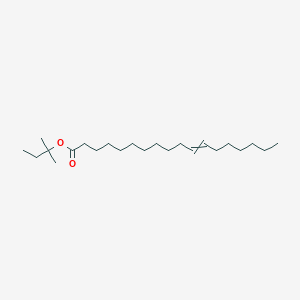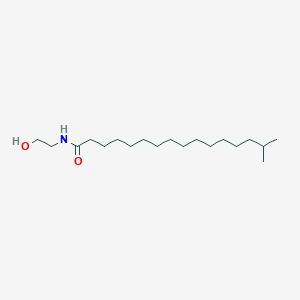
N-(2-Hydroxyethyl)-15-methylhexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-15-methylhexadecanamide is a chemical compound that belongs to the class of fatty acid amides It is characterized by the presence of a long hydrocarbon chain with a hydroxyl group and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-15-methylhexadecanamide typically involves the reaction of 15-methylhexadecanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{15-methylhexadecanoic acid} + \text{ethanolamine} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-15-methylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(2-Oxoethyl)-15-methylhexadecanamide.
Reduction: Formation of N-(2-Aminoethyl)-15-methylhexadecanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-15-methylhexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-15-methylhexadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) and cannabinoid receptors, influencing lipid metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoylethanolamide: Another fatty acid amide with similar biological activities.
Oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.
Stearoylethanolamide: Studied for its anti-inflammatory properties.
Uniqueness
N-(2-Hydroxyethyl)-15-methylhexadecanamide is unique due to its specific structural features, such as the presence of a methyl group on the hexadecanamide chain. This structural variation can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
193264-52-7 |
|---|---|
Formule moléculaire |
C19H39NO2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-15-methylhexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-19(22)20-16-17-21/h18,21H,3-17H2,1-2H3,(H,20,22) |
Clé InChI |
AHWBDRIMBBOKAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


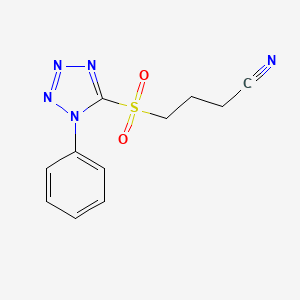
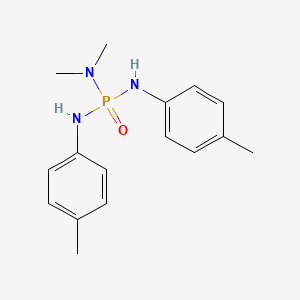
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
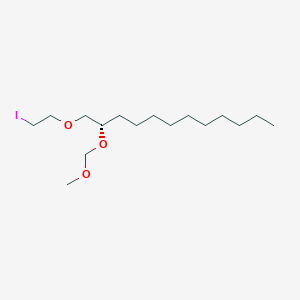
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
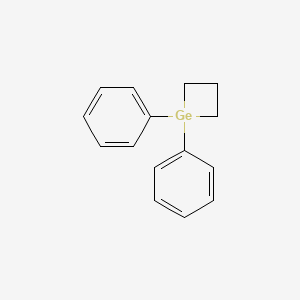
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)

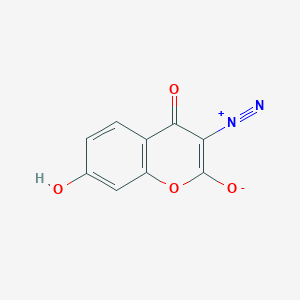
![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
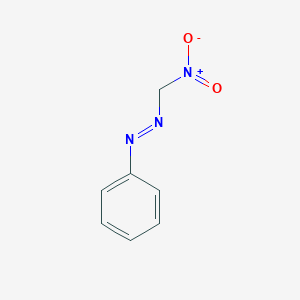
![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)
